Methyl 4-amino-3-methoxybenzoate
Overview
Description
Methyl 4-amino-3-methoxybenzoate is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a derivative of benzoic acid, featuring an amino group at the 4-position and a methoxy group at the 3-position on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Scientific Research Applications
Methyl 4-amino-3-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-methoxybenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 3-methoxybenzoate followed by reduction. The nitration step introduces a nitro group at the 4-position, which is then reduced to an amino group using hydrogenation with a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation with palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-methoxybenzoate involves its interaction with various molecular targets. The amino and methoxy groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 3-amino-4-methoxybenzoate
- Methyl 4-amino-2-methoxybenzoate
- Methyl 4-amino-3-methylbenzoate
Comparison: Methyl 4-amino-3-methoxybenzoate is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This positioning influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
methyl 4-amino-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLFOMMCQBAMAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194434 | |
Record name | Methyl 4-amino-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41608-64-4 | |
Record name | Benzoic acid, 4-amino-3-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41608-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-3-methoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041608644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-amino-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-amino-3-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-AMINO-3-METHOXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37JMF7S7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of Methyl 4-amino-3-methoxybenzoate in developing potential drug candidates?
A1: this compound serves as a key building block in synthesizing molecules with high affinity for the 5-HT4 receptor [, ]. This receptor is a promising target for treating various neurological and psychiatric disorders. By modifying the structure of this compound, researchers can fine-tune the binding affinity and selectivity of resulting compounds for the 5-HT4 receptor, leading to the development of potential drug candidates [].
Q2: How was the crystal structure of this compound determined, and what insights does it provide?
A2: The crystal structure of this compound was determined using X-ray diffraction analysis []. The study provides detailed information on the precise positions of hydrogen atoms within the molecule, contributing to a deeper understanding of its three-dimensional conformation and potential interactions with other molecules []. This structural information is valuable for understanding its role as a building block in more complex molecules and for designing derivatives with specific pharmacological properties.
Q3: Has this compound been used in developing radioligands for medical imaging?
A3: Yes, this compound served as a starting point for synthesizing [11C]RX-1, a radioligand designed for Positron Emission Tomography (PET) imaging of 5-HT4 receptors in the brain [, ]. This radioligand, (([methoxy-(11)C]1-butylpiperidin-4-yl)this compound), demonstrated promising characteristics for visualizing and studying 5-HT4 receptor distribution in living subjects, particularly in the context of neurological research [, ].
Q4: What challenges were encountered in developing radioligands based on this compound for PET imaging?
A4: While [11C]RX-1 displayed promising traits for PET imaging, researchers also explored alternative radioligands due to the short half-life of carbon-11 (20.4 minutes) []. The development of [18F]RX-2, a fluorine-18 labeled analog, aimed to address this limitation and offer a longer-lasting imaging agent for studying 5-HT4 receptors []. This highlights the continuous efforts in optimizing radioligand design based on this compound for improved imaging capabilities.
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